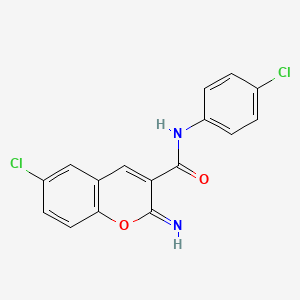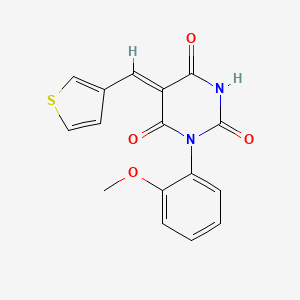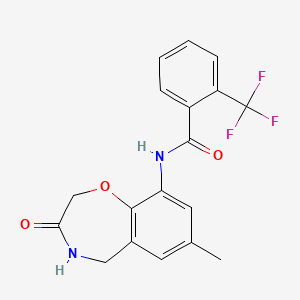![molecular formula C24H20ClN3O2S B4622393 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves multistep reactions, including condensation, cyclization, and functional group transformations. A common approach could involve the condensation of thiophene derivatives with malonic acid or its equivalents, followed by cyclization to form the quinoline core. Subsequent functionalization could introduce the specific substituents as seen in the target compound (DoganKoruznjak et al., 2002).
Molecular Structure Analysis
Quinoline derivatives are characterized by their planar structure, which contributes to their interaction with biological molecules. The specific substituents on the quinoline core can significantly influence the molecule's electronic properties and molecular geometry. Crystal structure and Hirshfeld surface analysis can provide insights into the molecular conformation and intermolecular interactions, important for understanding the compound's reactivity and properties (Polo-Cuadrado et al., 2021).
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing quinoxaline, quinoline, and their derivatives, have been extensively studied for their various biological activities. These compounds are known for their roles in pharmaceuticals and as potential therapeutic agents. Quinoxaline derivatives, for instance, are highlighted for their antimicrobial activities and potential in treating chronic and metabolic diseases due to their structural diversity and ability to interact with biological targets (Pereira et al., 2015).
Anticorrosive Materials
Quinoline derivatives have found significant applications as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property is especially valuable in industrial applications where corrosion resistance is critical (Verma et al., 2020).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines have been explored for their applications in optoelectronic materials. These compounds are valuable in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements due to their luminescent properties and ability to form π-extended conjugated systems. Their incorporation into various materials enhances electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
特性
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(2-chlorophenyl)-8-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-12-7-6-9-15-17(11-19(27-21(12)15)16-8-4-5-10-18(16)25)23(30)28-24-20(22(26)29)13(2)14(3)31-24/h4-11H,1-3H3,(H2,26,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAVXHOGZDQPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=C(C(=C(S4)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)
![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)
![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)
![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)

![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)
![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)

![2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4622400.png)
![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)

![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)